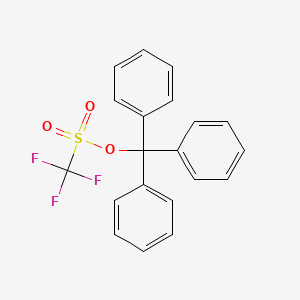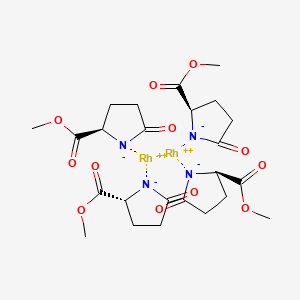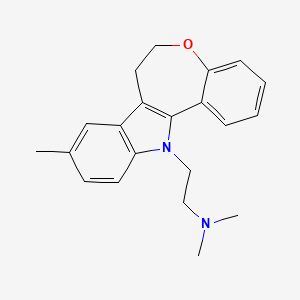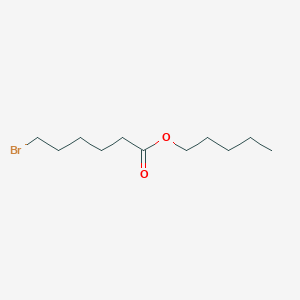
Methanesulfonic acid, trifluoro-, triphenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trityl trifluoromethanesulfonate, also known as tritylium trifluoromethanesulfonate, is an organic compound with the molecular formula (C₆H₅)₃C(CF₃SO₃). It is a derivative of trityl cation and trifluoromethanesulfonic acid. This compound is known for its utility in organic synthesis, particularly as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trityl trifluoromethanesulfonate can be synthesized through the reaction of trityl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
(C6H5)3CCl+CF3SO3H→(C6H5)3C(CF3SO3)+HCl
The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, the production of trityl trifluoromethanesulfonate involves large-scale reactors with precise temperature and pressure controls. The use of anhydrous solvents and inert atmospheres is crucial to maintain the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Trityl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a strong electrophile in nucleophilic substitution reactions.
Catalytic Reactions: It is used as a catalyst in aldol reactions, Diels-Alder reactions, and other organic transformations.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Solvents: Anhydrous solvents like dichloromethane and acetonitrile.
Temperature: Reactions are often conducted at low to moderate temperatures to control the reaction rate.
Major Products: The major products formed depend on the specific nucleophile used. For example, with alcohols, trityl ethers are formed, while with amines, trityl amines are produced.
Applications De Recherche Scientifique
Trityl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and yields.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of trityl trifluoromethanesulfonate involves the generation of a highly reactive trityl cation. This cation acts as a strong electrophile, facilitating various nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the trityl cation through resonance and inductive effects, enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Trityl Chloride: Similar in structure but less reactive due to the absence of the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Acid: A strong acid used in similar catalytic applications but lacks the trityl cation component.
Trityl Bromide: Another trityl derivative with different reactivity profiles.
Uniqueness: Trityl trifluoromethanesulfonate is unique due to its combination of a highly reactive trityl cation and a stabilizing trifluoromethanesulfonate group. This combination makes it a powerful catalyst and reagent in organic synthesis, offering advantages in terms of reaction rates and selectivity.
Propriétés
IUPAC Name |
trityl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3S/c21-20(22,23)27(24,25)26-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICTRYCJYQADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448245 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115726-23-3 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)



![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)


![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)

![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)


